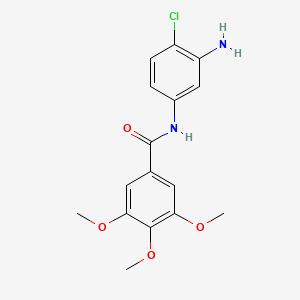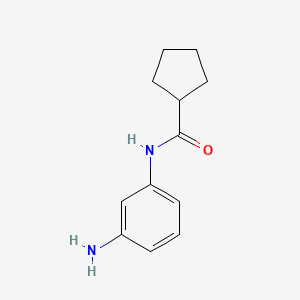
1-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves specific chemical reactions. While I don’t have access to specific papers, I can provide general insights. Researchers have employed various methods to synthesize pyrazole derivatives, including the pyridazine ring present in our compound. These methods often involve cyclization reactions, functional group transformations, and coupling reactions . Further details would require specific literature references.
Molecular Structure Analysis
The molecular structure of 1-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid consists of a pyridazine ring with a carboxylic acid group and a fluorophenyl substituent. The presence of the pyridazine nucleus contributes to its diverse pharmacological potential .
Chemical Reactions Analysis
- Coupling Reactions : It can react with arenediazonium tetrafluoroborates, iodonium salts, and iodanes .
- Biologically Active Terphenyls : It has been used to synthesize novel biologically active terphenyls .
- Other Coupling Reactions : Examples include Suzuki coupling, Pd-catalyzed direct arylation, and Cu-catalyzed Petasis reactions .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Synthesis and Antimicrobial Study
1-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid derivatives have been synthesized and studied for their antimicrobial properties. For instance, fluoroquinolone-based 4-thiazolidinones, derived from a similar parent molecule, demonstrated significant antifungal and antibacterial activities (Patel & Patel, 2010).
Intermediate for Anticancer Drugs
This compound is an important intermediate for the synthesis of many biologically active anticancer drugs. A study outlined an efficient synthesis process for 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid, illustrating its significance in the development of anticancer medications (Zhang et al., 2019).
Fluorescent Indicators Development
Derivatives of this compound have been used in the development of fluorescent indicators. Particularly, substituted 4-oxo-4H-quinolizine-3-carboxylic acids have shown a strong fluorescent response to Mg2+, leading to the creation of the first Mg2+-selective, ratioable fluorescent indicators. This has practical applications in measuring intracellular Mg2+ levels, crucial for various biological processes (Otten, London, & Levy, 2001).
Antitubercular Agents Synthesis
1-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid derivatives have also been synthesized as potential antitubercular agents. A study developed a series of compounds, some of which showed promising activity against Mycobacterium tuberculosis, highlighting the potential of these derivatives in tuberculosis treatment (Desai et al., 2016).
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O3/c12-7-1-3-8(4-2-7)14-10(15)6-5-9(13-14)11(16)17/h1-6H,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNHLEFHDAHNXIU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C=CC(=N2)C(=O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

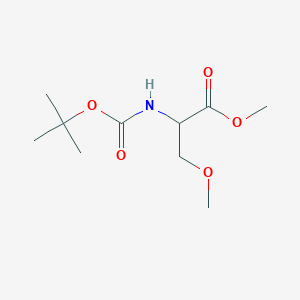
![4-(Piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B1319786.png)
![3-[4-(Dimethylsulfamoyl)phenyl]propanoic acid](/img/structure/B1319790.png)
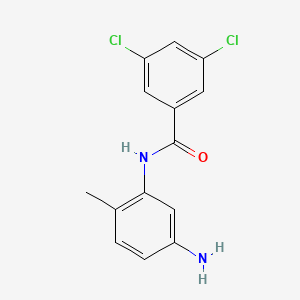
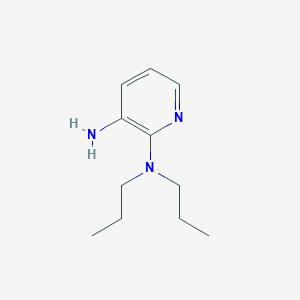


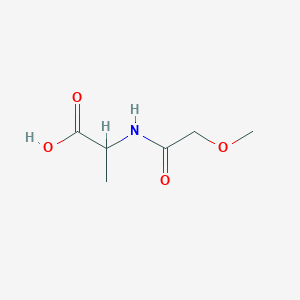
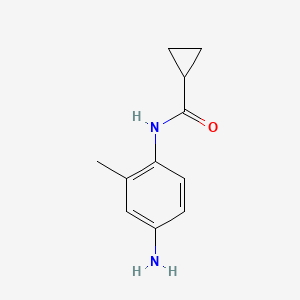
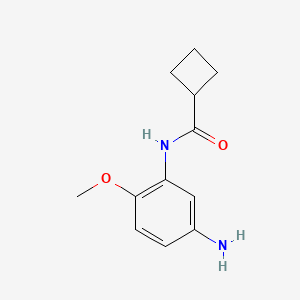
![N-[(3-fluorophenyl)methyl]cyclopropanamine](/img/structure/B1319812.png)

